molecular formula C18H20F3N5O2 B2711542 3-{4-[6-(Propan-2-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine CAS No. 2380097-33-4

3-{4-[6-(Propan-2-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine

Cat. No.: B2711542
CAS No.: 2380097-33-4
M. Wt: 395.386
InChI Key: LPUGIESHAJXTFF-UHFFFAOYSA-N
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Description

3-{4-[6-(Propan-2-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a propan-2-yloxy group, a piperazine ring, and a pyridazine ring with a trifluoromethyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[6-(Propan-2-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyridazine intermediates, followed by the introduction of the propan-2-yloxy and trifluoromethyl groups. The final step involves the formation of the piperazine ring and its attachment to the methanone moiety. Common reagents used in these reactions include halogenated solvents, strong bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are essential to achieve the desired quality for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-{4-[6-(Propan-2-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{4-[6-(Propan-2-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[6-(Propan-2-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares structural similarities but differs in functional groups and overall reactivity.

    Latanoprost Related Compound E: Another complex organic molecule with distinct pharmacological properties.

Uniqueness

3-{4-[6-(Propan-2-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(6-propan-2-yloxypyridin-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O2/c1-12(2)28-16-6-3-13(11-22-16)17(27)26-9-7-25(8-10-26)15-5-4-14(23-24-15)18(19,20)21/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUGIESHAJXTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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